Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate
Description
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a quinazoline core substituted with a hydroxyl group at position 4 and a sulfanylacetate ester moiety at position 2. The quinazoline scaffold is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Structural characterization of related compounds (e.g., crystallographic analysis via SHELX software) highlights the importance of planar quinazoline rings and hydrogen-bonding networks in stabilizing molecular conformations .
Properties
IUPAC Name |
methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXRGFGNHXHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis and Hydrazide Formation
The methyl ester group undergoes nucleophilic substitution reactions, forming derivatives critical for further functionalization.
Reaction with Hydrazine Hydrate
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide (2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetohydrazide) .
Key Data:
-
Yield: 85%
-
IR (KBr, cm⁻¹): 3320 (N–H), 1685 (C=O), 1610 (C=N)
-
¹H NMR (DMSO-d₆, δ ppm): 3.84 (s, 2H, CH₂), 7.42–8.05 (m, 4H, aromatic), 9.50 (s, 1H, OH)
This hydrazide serves as a precursor for thiosemicarbazides and heterocyclic derivatives.
Cyclization to 1,3,4-Thiadiazoles and 1,3,4-Triazoles
The thiosemicarbazide undergoes cyclization under acidic or basic conditions to form heterocycles.
Acidic Cyclization
Treatment with concentrated H₂SO₄ yields 2-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
-
Yield: 80%
-
M.p.: 320–321°C
-
MS (m/z): 318 [M⁺]
Basic Cyclization
Reaction with NaOH produces 2-{[(5-mercapto-4H-1,3,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
-
Yield: 75%
-
IR (KBr, cm⁻¹): 2550 (S–H), 1605 (C=N)
Condensation with Carbon Disulfide
The hydrazide reacts with CS₂ in alkaline conditions to form a carbodithioate intermediate, which further reacts with hydrazine hydrate to generate 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .
Key Data:
-
Yield: 70%
-
¹H NMR (DMSO-d₆, δ ppm): 4.12 (s, 2H, CH₂), 7.30–8.10 (m, 4H, aromatic)
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinazoline derivatives, including methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate, have been extensively studied for their anticancer properties. Research indicates that compounds with the quinazoline scaffold can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of 2-mercaptoquinazoline have shown significant activity against various cancer types, suggesting that this compound may also exhibit similar properties due to its structural characteristics .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that quinazoline derivatives can inhibit bacterial growth and possess antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds like this compound could provide new therapeutic options .
Enzyme Inhibition
α-Glucosidase Inhibitors
Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption. The compound's ability to inhibit this enzyme suggests it could be developed into a therapeutic agent for controlling blood sugar levels . In vitro assays have shown promising results, indicating that such compounds can effectively lower glucose levels post-meal .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of new drugs with enhanced biological activities. The synthesis of this compound often involves reactions with other heterocycles or functional groups to create novel derivatives with tailored properties .
Case Study: Anticancer Activity
A study investigated the anticancer effects of a series of quinazoline derivatives, including those related to this compound. The results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting that this class of compounds could be further explored for cancer treatment .
Case Study: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Quinazoline vs. Quinoxaline Derivatives: Quinoxaline derivatives (e.g., 14aa in ) exhibit broader antiviral activity against CV-B5 compared to quinazoline analogs. The 2,3-dimethoxy groups in 14aa may enhance binding to viral proteases or polymerases .
Impact of Ester Groups: Methyl or ethyl esters in sulfanylacetate derivatives (e.g., ) improve membrane permeability. For instance, methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate () has a calculated XLogP3 of 0.9, indicating moderate lipophilicity .
Sulfanyl Linkage and Bioactivity: The sulfanyl group in Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate facilitates interactions with cysteine residues in enzymatic active sites, a feature shared with Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (), which targets kinases or proteases .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Methyl esters generally exhibit higher logP values than their carboxylic acid counterparts. For example, methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate () has a molecular weight of 380.4 g/mol and XLogP3 of 0.9, favoring blood-brain barrier penetration .
Biological Activity
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Molecular Structure:
- IUPAC Name: this compound
- CAS Number: 51487-23-1
- Molecular Formula: C11H10N2O3S
- Molecular Weight: 250.27 g/mol
The compound features a quinazoline core, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the sulfanyl group and the ester functionality further enhances its potential reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has demonstrated significant α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestine .
- Antioxidant Activity:
- Antimicrobial Properties:
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
- Diabetes Management:
- Cancer Research:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with nucleophilic substitution between 4-hydroxyquinazoline-2-thiol and methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF or acetone). Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) and optimize temperature (40–60°C) and stoichiometry to minimize side products . Post-reaction, isolate the product via vacuum filtration and purify using recrystallization (ethanol/water mixture) .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR : Confirm molecular structure via ¹H/¹³C NMR, focusing on the sulfanyl (-S-) linkage (δ ~3.5–4.0 ppm for SCH₂) and ester carbonyl (δ ~170 ppm) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
- Elemental Analysis : Verify empirical formula (C₁₁H₁₀N₂O₃S) with ≤0.3% deviation .
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?
- Methodology : Dissolve the compound in a mixed solvent system (e.g., ethanol:water, 9:1) and allow slow evaporation at 4°C. For triclinic or monoclinic systems, optimize crystal packing via intramolecular hydrogen bonds (e.g., N–H···O or O–H···N interactions) . Refine structures using SHELXL (SHELX-2018) with anisotropic displacement parameters and validate via CheckCIF to resolve ADPs and R-factor discrepancies .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic or electrophilic substitutions?
- Methodology : Conduct DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces and identify reactive sites (e.g., sulfanyl group as a nucleophile). Validate experimentally by reacting with electrophiles (e.g., alkyl halides) under controlled pH and solvent polarity . Compare experimental vs. computational activation energies to resolve mechanistic contradictions .
Q. What intermolecular interactions drive the compound’s supramolecular assembly in solid-state structures?
- Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O, O–H···N) and π-π stacking using Mercury 4.3. For layered packing (parallel to the c-axis), correlate lattice parameters (e.g., a = 9.08 Å, b = 9.24 Å, α = 101.8°) with solvent-accessible voids (e.g., channels in triclinic systems) . Use Hirshfeld surfaces to quantify interaction contributions (e.g., 25% H-bonding, 15% van der Waals) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology : Perform accelerated degradation studies:
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for esters) .
- pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis via HPLC. Ester hydrolysis to carboxylic acid is expected under alkaline conditions (pH >10) .
Q. What strategies mitigate low solubility in aqueous media for biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility.
- Prodrug Design : Synthesize phosphate or glycoside derivatives for improved bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystal lattice parameters for structurally analogous compounds?
- Approach : Cross-validate data using multiple refinement cycles in SHELXL, ensuring high-resolution data (θ > 25°) and correcting for absorption effects (SADABS). Compare with analogous structures (e.g., Ethyl 2-[(pyridin-2-yl)sulfanyl]acetate) to identify systematic errors (e.g., incorrect space group assignment) .
Q. Why do synthetic yields vary significantly across literature reports for sulfanyl-acetate derivatives?
- Root Cause : Differences in reaction kinetics (e.g., competing thiol oxidation) and purification methods. Address via inert atmosphere (N₂/Ar) to prevent disulfide formation and gradient column chromatography (silica gel, hexane:ethyl acetate) .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
